4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide

Catalog No.
S12134533
CAS No.
303063-99-2
M.F
C14H11ClN2O2
M. Wt
274.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide

CAS Number

303063-99-2

Product Name

4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide

IUPAC Name

4-chloro-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

InChI

InChI=1S/C14H11ClN2O2/c15-12-5-3-11(4-6-12)14(19)17-16-9-10-1-7-13(18)8-2-10/h1-9,18H,(H,17,19)/b16-9+

InChI Key

LTZJBNXDRVGSJU-CXUHLZMHSA-N

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Cl)O

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Cl)O

4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide is a chemical compound characterized by its molecular formula C14H12ClN2OC_{14}H_{12}ClN_2O and a molecular weight of approximately 260.71 g/mol. This compound features a hydrazone functional group, where the hydrazine moiety is linked to a benzaldehyde derivative through a double bond, specifically a carbon-nitrogen double bond. The presence of the chloro and hydroxy substituents on the aromatic rings contributes to its unique chemical properties and potential biological activities. The compound typically appears as a crystalline solid and has been studied for its structural properties, including hydrogen bonding interactions and molecular conformation in solid-state.

Typical of hydrazone compounds:

  • Substitution Reactions: The chlorine atom on the benzene ring can be substituted with various nucleophiles such as amines or thiols, often facilitated by polar solvents like dimethyl sulfoxide or acetonitrile.
  • Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis, leading to the formation of 4-chlorobenzoic acid and corresponding hydrazine derivatives.
  • Oxidation: The hydroxy group may be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and materials science.

Research indicates that 4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide exhibits significant biological activities, including:

  • Antioxidant Activity: The compound has demonstrated potential in scavenging free radicals, which is crucial for mitigating oxidative stress in biological systems.
  • Antibacterial Properties: Studies have shown that this compound possesses antibacterial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation, although further studies are necessary to elucidate its mechanisms of action.

These biological properties highlight its potential as a lead compound in drug development.

The synthesis of 4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide typically involves the following steps:

  • Formation of Hydrazone: A mixture of 4-hydroxybenzaldehyde and 4-chlorobenzohydrazide is prepared in a suitable solvent such as methanol. The reaction is usually conducted at room temperature with stirring until a clear solution is obtained.
  • Crystallization: Gradual evaporation of the solvent leads to crystallization of the product over several days.
  • Purification: The resulting crystals can be purified through recrystallization from an appropriate solvent to obtain pure 4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide.

This method allows for relatively high yields and purity of the final product.

4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide has several potential applications:

  • Pharmaceuticals: Its antibacterial and anticancer properties make it a candidate for further development into therapeutic agents.
  • Material Science: The compound can be utilized in the synthesis of novel materials due to its unique chemical structure and reactivity.
  • Research Tools: As a hydrazone derivative, it serves as an important compound in coordination chemistry and can be used to study metal complexation.

These applications underscore its versatility in both scientific research and practical uses.

Interaction studies involving 4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide often focus on its binding affinity with biological targets such as enzymes or receptors. These studies utilize techniques such as:

  • Molecular Docking: Computational methods are employed to predict how this compound interacts with specific proteins or enzymes at the molecular level.
  • In vitro Assays: Laboratory experiments assess the biological effects of the compound on various cell lines or microbial strains to determine efficacy and mechanism of action.

Such studies provide valuable insights into how this compound can be optimized for therapeutic use.

Several compounds share structural similarities with 4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide, including:

  • N'-(4-hydroxybenzylidene)benzohydrazide
    • Lacks chlorine substitution; may exhibit different biological activities.
  • N'-(3-hydroxybenzylidene)benzohydrazide
    • Substituted at the meta position; potential differences in reactivity and activity profiles.
  • N'-(2-hydroxybenzylidene)benzohydrazide
    • Substituted at the ortho position; structural differences may affect solubility and binding interactions.

Comparison Table

Compound NameKey FeaturesUnique Aspects
4-chloro-N'-(4-hydroxybenzylidene)benzohydrazideContains chloro and hydroxy groups; exhibits antibacterial activityPotentially higher reactivity due to chlorine
N'-(4-hydroxybenzylidene)benzohydrazideHydroxyl group only; lacks halogenMay have lower toxicity
N'-(3-hydroxybenzylidene)benzohydrazideMeta substitution; different steric effectsAltered electronic properties
N'-(2-hydroxybenzylidene)benzohydrazideOrtho substitution; affects molecular geometryPotentially different solubility characteristics

The unique combination of functional groups in 4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide contributes to its distinct chemical behavior and biological activity compared to these similar compounds.

Conventional Condensation Reaction Pathways

Solvent Systems and Catalytic Conditions

The synthesis of 4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide typically employs methanol or ethanol as solvents due to their ability to dissolve both aldehyde and hydrazide precursors. Acid catalysts, such as glacial acetic acid or concentrated sulfuric acid, are critical for protonating the carbonyl oxygen of 4-hydroxybenzaldehyde, enhancing its electrophilicity for nucleophilic attack by the hydrazide group [3]. For instance, a reaction using methanol with 0.5% glacial acetic acid achieves 78% yield after 4 hours at reflux .

Table 1: Solvent and Catalyst Impact on Reaction Efficiency

SolventCatalystTemperature (°C)Yield (%)
MethanolGlacial acetic acid6078
EthanolSulfuric acid7082
WaterNone25<5

Polar aprotic solvents like dimethylformamide (DMF) are less effective due to poor solubility of the hydrazide precursor, while aqueous systems result in negligible product formation [3].

Reaction Kinetics and Thermodynamics

The condensation follows second-order kinetics, with rate constants ($$k$$) ranging from $$1.2 \times 10^{-3}$$ to $$3.5 \times 10^{-3}$$ L·mol$$^{-1}$$·s$$^{-1}$$ depending on temperature . The reaction is exothermic ($$\Delta H = -58.2 \, \text{kJ·mol}^{-1}$$) and entropy-driven ($$\Delta S = +132 \, \text{J·mol}^{-1}$$·K$$^{-1}$$), favoring product formation at elevated temperatures (60–80°C) [4]. Activation energy ($$E_a$$) calculations using the Arrhenius equation yield values of approximately 45 kJ·mol$$^{-1}$$, indicating moderate thermal sensitivity .

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular dipole rotation. A protocol using 300 W microwave energy for 15 minutes in ethanol with acetic acid achieves 85% yield, compared to 78% in traditional reflux [3]. This method minimizes side products like hydrolyzed aldehydes, as evidenced by HPLC purity >98% [3].

Solvent-Free Mechanochemical Methods

Ball milling 4-hydroxybenzaldehyde and 4-chlorobenzohydrazide with catalytic acetic acid (5 mol%) for 30 minutes produces the compound in 72% yield [4]. This approach eliminates solvent waste and reduces energy consumption by 40% compared to conventional methods [4].

Table 2: Comparison of Green Synthesis Methods

MethodTimeYield (%)Energy Use (kWh)
Microwave-assisted15 min850.75
Mechanochemical30 min720.10
Conventional reflux4 hr782.50

Purification Techniques and Yield Optimization

Crude product purification commonly involves recrystallization from ethanol or methanol, which removes unreacted starting materials and oligomeric byproducts [4]. Ethanol recrystallization at 4°C yields 89% pure product, while methanol achieves 92% purity but with 10% mass loss due to higher solubility .

Table 3: Recrystallization Solvent Efficiency

SolventPurity (%)Recovery (%)
Ethanol8995
Methanol9285
Acetone7888

Yield optimization strategies include:

  • Stoichiometric Ratios: A 1:1.2 molar ratio of hydrazide to aldehyde maximizes conversion (94%) by compensating for aldehyde volatility [3].
  • Catalyst Loading: Increasing acetic acid concentration from 0.5% to 2% improves yield from 78% to 84% but risks hydrolyzing the hydrazone bond .

Chromatographic methods, such as flash chromatography using ethyl acetate/hexane (3:7), are reserved for research-scale purification, yielding >99% purity but with 15–20% material loss [4].

The thermal behavior of 4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide has been investigated to understand its stability characteristics and decomposition patterns under controlled heating conditions.

Differential Scanning Calorimetry Analysis

Differential Scanning Calorimetry provides essential information about the thermal transitions and phase changes of the compound. For hydrazone compounds, the technique reveals critical temperature-dependent events including melting points, crystallization temperatures, and potential degradation onsets [1] [2].

The analysis follows standard procedures where sample and reference materials are heated simultaneously under controlled conditions. Heat flow differences between the sample and reference are measured as a function of temperature, providing characteristic thermal signatures [1] [2]. The resulting thermograms display endothermic and exothermic peaks that correspond to specific thermal events within the molecular structure.

For 4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide, the molecular formula C₁₄H₁₁ClN₂O₂ with a molecular weight of 274.70 g/mol exhibits specific thermal characteristics typical of aromatic hydrazone compounds [3] [4]. The compound's rigid aromatic backbone structure influences its thermal stability profile, with the hydrazone linkage (-C=N-NH-) serving as a critical structural element that determines thermal behavior [5].

Thermogravimetric Analysis

Thermogravimetric Analysis measures mass changes as a function of temperature, providing quantitative data on thermal degradation pathways and decomposition temperatures. For hydrazone compounds, thermogravimetric studies typically reveal multi-stage decomposition processes [6] [7] [8].

The thermal decomposition of benzohydrazide derivatives generally follows predictable patterns. Initial weight loss often occurs due to dehydration or loss of volatile components, followed by structural decomposition at higher temperatures [7] [8]. For hydrazone compounds specifically, the decomposition typically involves cleavage of the hydrazone bond (-C=N-NH-) and subsequent fragmentation of aromatic rings [9] [7].

Research on similar hydrazone compounds demonstrates thermal stability up to approximately 300°C, after which significant degradation occurs [6]. The presence of chlorine substitution and hydroxyl groups in 4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide influences the thermal stability profile, with these functional groups potentially affecting both the onset temperature and decomposition pathway [10] [11].

Solubility Characteristics and Partition Coefficients

The solubility profile of 4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide reflects the compound's amphiphilic nature, containing both hydrophilic (hydroxyl and hydrazone) and hydrophobic (aromatic chlorinated) components.

Hydrazone compounds generally exhibit solubility in common organic solvents including ethanol and methanol [12]. The presence of the hydroxyl group on the benzylidene ring enhances aqueous solubility compared to non-hydroxylated analogs . The 4-hydroxybenzylidene moiety contributes to hydrogen bonding capabilities, improving solubility in polar protic solvents.

The compound demonstrates good solubility in dimethylformamide and dimethyl sulfoxide, which are commonly used solvents for hydrazone derivatives [12]. This solubility pattern is consistent with the molecular structure containing polar functional groups capable of hydrogen bonding interactions.

Solvent SystemSolubility Characteristics
MethanolHigh solubility due to hydrogen bonding
EthanolGood solubility, synthesis solvent
DimethylformamideExcellent solubility
Dimethyl sulfoxideHigh solubility
WaterLimited solubility, enhanced by hydroxyl group

Partition coefficient studies provide insight into the compound's distribution behavior between immiscible phases. The presence of both hydrophilic and lipophilic regions in the molecular structure influences the partition coefficient values [14] [15] [16]. The 4-hydroxybenzylidene group increases hydrophilicity, while the chlorobenzohydrazide portion contributes to lipophilicity.

X-ray Powder Diffraction Analysis

X-ray Powder Diffraction analysis provides comprehensive crystallographic information about the solid-state structure of 4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide. The compound crystallizes in the orthorhombic crystal system with space group Pbca [3] [4].

Crystallographic Data Summary:

ParameterValue
Crystal systemOrthorhombic
Space groupPbca
Unit cell dimensionsa = 26.251(3) Å, b = 12.376(3) Å, c = 7.786(2) Å
Unit cell volume2529.5(9) ų
Formula units per cell (Z)8
Calculated density1.443 Mg m⁻³
Molecular formulaC₁₄H₁₁ClN₂O₂
Molecular weight274.70 g/mol

The powder diffraction pattern exhibits characteristic peaks corresponding to the orthorhombic lattice structure [3] [4]. The compound adopts a trans configuration with respect to the C=N double bond, with a dihedral angle of 12.8(3)° between the two benzene rings [4] [17]. This nearly planar arrangement influences the crystal packing and contributes to the observed diffraction pattern.

The crystallographic analysis reveals intermolecular hydrogen bonding interactions that stabilize the crystal structure. The compound forms N-H⋯O and O-H⋯O hydrogen bonds, along with C-H⋯π interactions, creating a three-dimensional network [3] [4]. These interactions are reflected in the powder diffraction pattern through specific peak positions and intensities.

Key Structural Features:

The molecular conformation displays characteristic bond lengths consistent with hydrazone compounds. The C7-N1 bond length of 1.268(3) Å confirms the double bond nature of the hydrazone linkage [3]. The C8-N2 bond length of 1.339(3) Å represents an intermediate value between single and double bond character due to conjugation effects within the molecule.

The powder diffraction data enables identification and quantification of the crystalline phase, phase purity assessment, and determination of crystallite size using the Scherrer equation [18] [19]. The diffraction pattern serves as a fingerprint for the specific polymorph of 4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide, allowing for quality control and characterization purposes.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

274.0509053 g/mol

Monoisotopic Mass

274.0509053 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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